N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development, survival, and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide binds to the active site of BTK and prevents its phosphorylation and activation, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to decreased expression of anti-apoptotic proteins and increased apoptosis of B-cells. N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide also inhibits the migration and adhesion of B-cells to the microenvironment, which is important for the progression of B-cell malignancies.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases. N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has also been shown to inhibit the activation of mast cells and basophils, which are involved in allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for BTK, which allows for specific inhibition of the B-cell receptor signaling pathway. N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has also shown minimal toxicity to normal tissues in preclinical studies.
One limitation of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide is that it may not be effective in all types of B-cell malignancies. It may also have limited efficacy in patients with acquired resistance to BTK inhibitors. Another limitation is that N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide may have off-target effects on other kinases, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the development of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide and other BTK inhibitors. One direction is to investigate the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their anti-tumor activity. Another direction is to develop BTK inhibitors with improved selectivity and potency, as well as better pharmacokinetic properties. Finally, clinical studies are needed to evaluate the safety and efficacy of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide in patients with B-cell malignancies.
Métodos De Síntesis
The synthesis of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with glycine methyl ester, followed by the addition of 2-furylmethylamine and subsequent deprotection of the methyl ester to yield the final product. The synthesis of N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide selectively inhibits BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide exhibits potent anti-tumor activity in xenograft models of CLL, MCL, and DLBCL, with minimal toxicity to normal tissues.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-12-5-3-11(4-6-12)8-14(19)18-10-15(20)17-9-13-2-1-7-21-13/h1-7H,8-10H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFUHUYIZVWRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CNC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793983 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.